Indazole-Cl

Description

Properties

IUPAC Name |

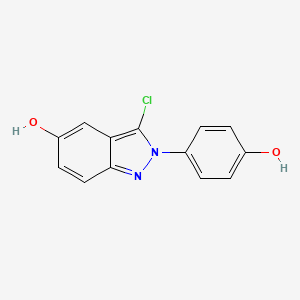

3-chloro-2-(4-hydroxyphenyl)indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-13-11-7-10(18)5-6-12(11)15-16(13)8-1-3-9(17)4-2-8/h1-7,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHQDSBJVFFIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463812 | |

| Record name | 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848142-62-1 | |

| Record name | 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 848142-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Indazole-Cl: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-Cl (CAS 848142-62-1), with the IUPAC name 3-chloro-2-(4-hydroxyphenyl)indazol-5-ol, is a potent and selective agonist for the Estrogen Receptor β (ERβ). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established biological activities. Detailed experimental protocols for key assays and a proposed signaling pathway are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a chlorinated indazole core substituted with a hydroxyphenyl group. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-chloro-2-(4-hydroxyphenyl)indazol-5-ol | |

| Synonyms | Ind-Cl | [1][2] |

| CAS Number | 848142-62-1 | [1][2] |

| Molecular Formula | C₁₃H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 260.68 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO and ethanol |

Synthesis

Figure 1. Conceptual synthetic workflow for this compound.

A plausible route involves the cyclization of a substituted hydrazine with a substituted o-halobenzaldehyde to form the indazole ring, followed by chlorination and subsequent coupling with a protected 4-hydroxyphenylboronic acid derivative. Purification would likely be achieved through column chromatography and recrystallization.

Biological Activity and Mechanism of Action

This compound is a selective agonist of Estrogen Receptor β (ERβ), a ligand-activated transcription factor that plays a crucial role in various physiological processes. Upon binding to ERβ, this compound can modulate gene expression, leading to a range of cellular effects.

Anti-inflammatory and Antioxidant Effects

In vascular smooth muscle cells (VSMCs), this compound has been shown to exert potent anti-inflammatory and antioxidant effects, particularly under hypoxic conditions which are relevant to atherosclerosis.[2]

-

Inhibition of Cyclooxygenase-2 (COX-2): this compound inhibits the hypoxia-induced expression of COX-2, a key enzyme in the inflammatory cascade.[2]

-

Reduction of Reactive Oxygen Species (ROS): The compound effectively decreases the production of intracellular ROS, thereby mitigating oxidative stress.[2]

Inhibition of Cell Migration and Invasion

This compound has demonstrated the ability to inhibit the migration and invasion of VSMCs, processes that are critical in the development of atherosclerotic plaques.[2]

Neuroprotective and Remyelinating Effects

In a preclinical mouse model of multiple sclerosis, this compound exhibited significant therapeutic effects, suggesting its potential as a neuroprotective and remyelinating agent. The proposed mechanism involves the activation of the PI3K/Akt/mTOR signaling pathway.

Figure 2. Proposed PI3K/Akt/mTOR signaling pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound's biological activity.

Cell Culture

-

Cell Line: Human aortic smooth muscle cells (HASMCs) are a suitable model for studying the effects of this compound on vascular inflammation and migration.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For hypoxia experiments, cells are placed in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of this compound on the migratory capacity of cells.

-

Procedure:

-

Seed HASMCs in a 6-well plate and grow to 90-95% confluency.

-

Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope.

-

The area of the wound is measured using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated.

-

References

synthesis of Indazole-Cl and its derivatives

An In-Depth Technical Guide to the Synthesis of Chloro-Indazoles and Their Derivatives

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows for diverse functionalization, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Notable drugs such as Axitinib (a kinase inhibitor for treating kidney cancer) and Granisetron (a 5-HT3 receptor antagonist used as an antiemetic) feature the indazole core, highlighting its pharmacological significance.[5]

This technical guide focuses on the synthesis of chloro-substituted indazoles (hereafter referred to as "Indazole-Cl") and their subsequent derivatization. Chloro-indazoles are not only bioactive compounds in their own right but also serve as versatile synthetic intermediates.[6] The chlorine atom provides a reactive handle for advanced functionalization, primarily through transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and development.[7] This document provides a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals.

Core Synthesis of Chloro-Indazoles

The construction of the fundamental this compound core can be achieved through several classical and modern synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzene ring.

A general workflow for the begins with commercially available precursors, proceeds through the formation of the core heterocyclic structure, and culminates in functionalization to generate a library of diverse compounds.

One of the most common methods involves the diazotization of an appropriately substituted o-toluidine followed by intramolecular cyclization (the Jacobson synthesis). Another robust method is the reaction of a substituted 2-halobenzonitrile with hydrazine.[8] For instance, 7-bromo-4-chloro-1H-indazol-3-amine can be synthesized from 2,6-dichlorobenzonitrile via regioselective bromination and subsequent cyclization with hydrazine.[8]

Synthesis of this compound Derivatives via Cross-Coupling

The true synthetic utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise installation of carbon and nitrogen substituents, which is crucial for structure-activity relationship (SAR) studies in drug development. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are paramount in this context.[9][10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[11][12] In the context of this compound, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the position of the chlorine atom. These modifications are critical for modulating the pharmacological properties of the final compound.[13] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[14]

Table 1: Examples of Suzuki-Miyaura Coupling with Chloro-Indazoles

| Indazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-chloro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | >90 | [9][13] |

| 4-bromo-6-chloro-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | 85 | [7] |

| 3-chloro-1H-indazole | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 78 |[13] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][15] This reaction is indispensable for synthesizing aryl amines from aryl halides.[16][17] Applying this method to this compound substrates allows for the introduction of primary and secondary amines, amides, and other nitrogen-containing moieties. These groups can act as hydrogen bond donors or acceptors, significantly influencing the binding affinity of the molecule to its biological target.[18]

Table 2: Examples of Buchwald-Hartwig Amination with Chloro-Indazoles

| Indazole Substrate | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-chloro-1H-indazole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 92 | [10][18] |

| 4-chloro-1H-indazole | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 88 | [15] |

| 3-chloro-1H-indazole | Benzylamine | PdCl₂(Amphos) | K₃PO₄ | 81 |[10] |

Experimental Protocols

The following sections provide detailed methodologies for representative synthetic transformations.

Protocol 1: Synthesis of 6-Chloro-1H-indazole

This procedure is adapted from the classical Jacobson indazole synthesis.

-

Diazotization: To a stirred solution of 4-chloro-2-methylaniline (10.0 g, 70.6 mmol) in glacial acetic acid (150 mL), a solution of sodium nitrite (5.12 g, 74.2 mmol) in water (10 mL) is added dropwise at a temperature maintained below 25°C.

-

Stirring: The reaction mixture is stirred for an additional 30 minutes at room temperature. Any precipitate formed is removed by filtration.

-

Cyclization & Workup: The filtrate is concentrated under reduced pressure. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6-chloro-1H-indazole.

-

Expected Yield: 65-75%

-

Characterization: Purity to be confirmed by NMR spectroscopy and mass spectrometry.

-

Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-1H-indazole

This protocol describes a typical Suzuki-Miyaura reaction to synthesize 6-phenyl-1H-indazole.

-

Reaction Setup: A mixture of 6-chloro-1H-indazole (1.0 g, 6.55 mmol), phenylboronic acid (0.96 g, 7.86 mmol), and sodium carbonate (2.1 g, 19.7 mmol) is added to a round-bottom flask.

-

Solvent & Degassing: A mixture of toluene (30 mL) and water (10 mL) is added. The mixture is degassed by bubbling argon through it for 20 minutes.

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.38 g, 0.33 mmol) is added, and the flask is equipped with a reflux condenser.

-

Reaction: The mixture is heated to 90°C and stirred vigorously under an argon atmosphere for 12 hours. The reaction progress is monitored by TLC.

-

Workup & Extraction: After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography (silica gel, hexane:ethyl acetate) to afford 6-phenyl-1H-indazole.

-

Expected Yield: 85-95%

-

Quantitative Data: Characterization data for a similar derivative, methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, includes a melting point of 156–158 °C and specific NMR and mass spectrometry signals.[19]

-

Biological Activity and Signaling Pathways

This compound derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] For example, Axitinib, which contains a substituted indazole core, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). By blocking VEGFR, Axitinib disrupts downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately inhibiting tumor angiogenesis (the formation of new blood vessels) and growth.

Conclusion

Chloro-indazoles are highly valuable scaffolds in modern synthetic and medicinal chemistry. Classical cyclization methods provide reliable access to the core structure, while modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer unparalleled efficiency in generating diverse libraries of functionalized derivatives. The ability to systematically modify the this compound core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making these compounds essential tools in the development of novel therapeutics targeting a range of human diseases. The protocols and data presented herein serve as a foundational guide for researchers aiming to explore the rich chemical space offered by this important heterocyclic system.

References

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

Indazole-Cl: A Deep Dive into its Mechanism of Action in Neuroinflammation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative diseases, presents a significant challenge for therapeutic intervention. Indazole-Cl, a synthetic, selective agonist of Estrogen Receptor β (ERβ), has emerged as a promising small molecule with potent anti-neuroinflammatory properties. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its molecular targets and modulation of key signaling pathways in microglia, the resident immune cells of the central nervous system. This document summarizes the current understanding of this compound's function, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling networks involved.

Core Mechanism of Action: ERβ-Mediated Transcriptional Repression

The primary mechanism through which this compound exerts its anti-inflammatory effects is by acting as a selective agonist for Estrogen Receptor β (ERβ).[1] Unlike the classical genomic pathway of estrogen receptors that involves direct binding to estrogen response elements on DNA, this compound leverages a transrepression mechanism to suppress the expression of pro-inflammatory genes in microglia.

Upon binding to ERβ in the cytoplasm, this compound induces a conformational change in the receptor, facilitating its translocation to the nucleus. Within the nucleus, the this compound-ERβ complex does not directly bind to DNA. Instead, it interacts with other transcription factors, such as components of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways, which are key regulators of the inflammatory response. By binding to these transcription factors, the this compound-ERβ complex prevents them from binding to their target gene promoters, thereby repressing the transcription of a battery of pro-inflammatory mediators.

This ERβ-dependent transrepression has been shown to potently inhibit the lipopolysaccharide (LPS)-induced expression of several key pro-inflammatory cytokines in microglia, including Interleukin-6 (IL-6), Interleukin-23 (IL-23), and Interleukin-1β (IL-1β).[1]

Key Signaling Pathways Modulated by this compound

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response in microglia. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer, typically composed of p50 and p65 subunits, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

While direct evidence of this compound's effect on p65 phosphorylation or IκBα degradation in microglia is still emerging, its profound suppression of NF-κB target genes strongly suggests an inhibitory role in this pathway. The ERβ-mediated transrepression mechanism likely involves direct or indirect interaction with the p65 subunit, preventing its transcriptional activity.

Figure 1: Proposed mechanism of this compound in modulating the NF-κB signaling pathway in microglia.

Downregulation of Cyclooxygenase-2 (COX-2) and Reactive Oxygen Species (ROS)

Neuroinflammation is often accompanied by the upregulation of enzymes that produce inflammatory mediators and an increase in oxidative stress. This compound has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory molecules.[2] Furthermore, this compound treatment has been shown to reduce the production of reactive oxygen species (ROS) in inflammatory conditions, thereby mitigating oxidative stress-induced cellular damage.[2]

Interaction with Other Key Neuroinflammatory Pathways

While the primary mechanism of this compound is centered on ERβ agonism, its downstream effects likely intersect with other critical neuroinflammatory pathways.

Toll-Like Receptor 4 (TLR4) Signaling

Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor on microglia that recognizes pathogen-associated molecular patterns (PAMPs) such as LPS, initiating a pro-inflammatory cascade that heavily involves the NF-κB pathway. Although direct binding or antagonism of TLR4 by this compound has not been reported, its potent inhibition of LPS-induced cytokine production suggests a significant modulatory effect on the TLR4 signaling pathway, likely downstream of the receptor itself.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. Some indazole-based compounds have been identified as inhibitors of the NLRP3 inflammasome. This suggests a potential additional mechanism for the anti-inflammatory effects of this compound, although direct inhibition of the NLRP3 inflammasome by this compound itself requires further investigation.

P2X7 Receptor

The ATP-gated P2X7 receptor is an ion channel expressed on microglia that, when activated by high concentrations of extracellular ATP (a damage-associated molecular pattern or DAMP), triggers a rapid inflammatory response, including the activation of the NLRP3 inflammasome. Currently, there is no direct evidence to suggest that this compound acts as an antagonist for the P2X7 receptor.

TREM2 Signaling

Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a receptor on microglia that plays a crucial role in phagocytosis and the regulation of the inflammatory response. The effect of this compound on TREM2 expression and signaling has not yet been elucidated and represents an important area for future research.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on neuroinflammation.

Table 1: Inhibition of Pro-inflammatory Cytokine Expression and Secretion by this compound in Microglia

| Cytokine | Cell Type | Stimulus | This compound Concentration | % Inhibition (mRNA) | % Inhibition (Protein Secretion) | Reference |

| IL-6 | BV2 microglia | LPS | 100 nM | Significant | - | [1] |

| IL-6 | Primary mouse microglia | LPS | 100 nM | Significant | Significant | [1] |

| IL-23 | BV2 microglia | LPS | 100 nM | Significant | - | [1] |

| IL-23 | Primary mouse microglia | LPS | 100 nM | - | Significant | [1] |

| IL-1β | Human primary microglia | LPS | 100 nM | Significant | Significant | [1] |

| iNOS | BV2 microglia | LPS | 100 nM | Significant | - | [1] |

Table 2: Potency of this compound in Suppressing IL-6 Expression

| Parameter | Cell Type | Stimulus | Value | Reference |

| EC50 (IL-6 mRNA repression) | BV2 microglia | LPS | ~30-100 nM | [1] |

Detailed Experimental Protocols

Microglia Culture and LPS Stimulation

-

Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice. BV2 immortalized microglial cells can also be used. Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

Figure 2: Experimental workflow for assessing the effect of this compound on LPS-stimulated microglia.

Measurement of Cytokine Levels (ELISA)

-

Sample Collection: After the 24-hour LPS stimulation, the cell culture supernatant is collected.

-

ELISA Procedure: Commercially available ELISA kits for mouse or human IL-6, IL-23, and IL-1β are used according to the manufacturer's instructions.

-

Data Analysis: The concentration of each cytokine in the supernatant is determined by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.

Western Blot for NF-κB Activation

-

Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Nuclear and Cytoplasmic Fractionation: To assess NF-κB translocation, nuclear and cytoplasmic extracts are prepared using a commercial kit.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total p65, phospho-p65, IκBα, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, and GAPDH for cytoplasmic fractions).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Conclusion and Future Directions

This compound represents a compelling therapeutic candidate for neuroinflammatory disorders. Its well-defined mechanism of action, centered on the selective agonism of ERβ and subsequent transrepression of pro-inflammatory gene expression, provides a solid foundation for its further development. The potent inhibition of key cytokines such as IL-6, IL-23, and IL-1β in microglia underscores its potential to quell the inflammatory cascade that drives neurodegeneration.

Future research should focus on elucidating the precise molecular interactions between the this compound-ERβ complex and the NF-κB signaling machinery. Investigating the direct effects of this compound on the phosphorylation and nuclear translocation of NF-κB subunits will provide a more complete picture of its mechanism. Furthermore, exploring the potential interactions of this compound with other key neuroinflammatory pathways, including TLR4, the NLRP3 inflammasome, and TREM2, will be crucial for a comprehensive understanding of its therapeutic potential and for identifying potential combination therapies. The continued investigation of this promising compound holds significant potential for the development of novel and effective treatments for a range of devastating neurological diseases.

References

The ERβ Agonist Activity of Indazole-Cl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-Cl is a synthetic, non-steroidal small molecule that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Estrogen Receptor β (ERβ).[1][2] As a selective ERβ agonist, this compound offers the potential to harness the therapeutic benefits of estrogen signaling while minimizing the proliferative and feminizing side effects associated with Estrogen Receptor α (ERα) activation.[1][2] This technical guide provides a comprehensive overview of the ERβ agonist activity of this compound, including its binding affinity, functional potency, and preclinical efficacy. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

Chemical Structure

This compound, also referred to as Ind-Cl, has the chemical name 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol.[3] It is characterized by a phenyl-2H-indazole core with a chlorine atom at the C-3 position.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with estrogen receptors. The binding affinity data is derived from studies on a series of indazole estrogens, where chloro-substitution at the C-3 position was a key feature for high ERβ affinity and selectivity.[1]

Table 1: Estrogen Receptor Binding Affinity of Chloro-Indazole Analogs

| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio |

| 3-Chloro-Indazole Analog | 0.2 | 23 | 115 |

RBA (Relative Binding Affinity) is expressed as a percentage relative to the binding of estradiol (100%). Data is representative of 3-chloro-substituted indazole analogs from De Angelis et al., 2005.[1]

Table 2: Transcriptional Activity of Chloro-Indazole Analogs

| Compound | ERα REP (%) | ERβ REP (%) | ERβ/ERα Potency Ratio |

| 3-Chloro-Indazole Analog | 0.5 | 50 | 100 |

REP (Relative Potency) is the EC50 of the compound relative to estradiol (100%) in a transcriptional reporter assay. Data is representative of 3-chloro-substituted indazole analogs from De Angelis et al., 2005.[1]

Mechanism of Action: ERβ Signaling Pathways

This compound exerts its effects by binding to and activating ERβ, a ligand-activated transcription factor. Upon ligand binding, ERβ can modulate gene expression through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the this compound-ERβ complex to the nucleus, where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. ERβ can also influence gene expression by interacting with other transcription factors.

Genomic ERβ signaling pathway initiated by this compound.

Non-Genomic Signaling Pathway

Non-genomic signaling involves the activation of membrane-associated ERβ, leading to rapid intracellular signaling cascades, such as the activation of protein kinases, which can in turn influence cellular processes and gene expression.

Non-genomic ERβ signaling pathway initiated by this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the ERβ agonist activity of this compound. These are based on established methodologies and the descriptions provided in the literature for similar compounds.[1]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen for binding to the receptors.

Workflow for a competitive radioligand binding assay.

Protocol Steps:

-

Reagent Preparation:

-

Prepare purified recombinant human ERα or ERβ protein.

-

Prepare a stock solution of [3H]-Estradiol in ethanol and dilute to the desired concentration in assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Prepare serial dilutions of this compound in DMSO and then further dilute in assay buffer.

-

-

Incubation:

-

In a 96-well plate, combine the ER protein, [3H]-Estradiol (at a concentration near its Kd), and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the plate at 4°C overnight to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter pre-treated with polyethylenimine to trap the protein-ligand complexes.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Estradiol binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate ERβ-mediated gene transcription.

Protocol Steps:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa or HEK293) that is ER-negative.

-

Co-transfect the cells with an expression vector for human ERβ and a reporter plasmid containing a luciferase gene under the control of an ERE-containing promoter. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

-

-

Compound Treatment:

-

After transfection, plate the cells in a 96-well plate.

-

Treat the cells with serial dilutions of this compound or a vehicle control (DMSO). Include a positive control (e.g., estradiol).

-

-

Incubation:

-

Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of luciferin substrate.

-

If a normalization plasmid was used, measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity as a function of the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on the proliferation of ERβ-positive cancer cell lines.

Protocol Steps:

-

Cell Seeding:

-

Plate ERβ-positive cells (e.g., certain breast or ovarian cancer cell lines) in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound or a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the percentage of cell viability (relative to the vehicle control) as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

-

In Vivo Activity and Pharmacokinetics

In preclinical studies, this compound has demonstrated significant therapeutic potential in a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE). It has been shown to have both immunomodulatory and direct remyelinating effects, leading to an amelioration of motor dysfunction.[4] Prophylactic and therapeutic treatment with this compound has been observed to decrease clinical scores in EAE mice without affecting uterine weight, highlighting its ERβ selectivity.[5] Furthermore, this compound has been confirmed to be brain-penetrable, a crucial property for a centrally acting therapeutic agent.[6]

Conclusion

This compound is a highly selective and potent ERβ agonist with promising therapeutic potential, particularly in the fields of neuroinflammation and demyelinating diseases. Its ability to activate ERβ without significantly engaging ERα makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this compound and related compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chloroindazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroindazole, a halogenated derivative of the heterocyclic aromatic compound indazole, represents a significant scaffold in medicinal chemistry and materials science. The position of the chlorine atom on the indazole ring system gives rise to various isomers, each with distinct physical and chemical properties that influence its reactivity, bioavailability, and pharmacological activity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of chloroindazole isomers, detailed experimental protocols for their determination, and an exploration of their chemical reactivity and biological significance.

Physicochemical Properties of Chloroindazole Isomers

The physicochemical properties of chloroindazoles are fundamental to their application in drug design and development. These properties, including melting point, boiling point, solubility, and pKa, are summarized below for various isomers. It is important to note that while some data are from experimental measurements, others, particularly boiling points and pKa values, are often predicted through computational models.

Table 1: Physical Properties of Chloroindazole Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| 3-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | 149 | 155.4 (at 760 mmHg) | 11.93 ± 0.40 |

| 4-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | 155-160 | Data not available | Data not available |

| 5-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | Data not available | 310.76 (Predicted) | 12.81 ± 0.40 |

| 6-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | Data not available | Data not available | Data not available |

| 7-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | 135-137 | 309.5 ± 15.0 (Predicted) | 11.93 ± 0.40 |

Solubility: Chloroindazole isomers are generally described as being sparingly soluble in water and moderately soluble in organic solvents.[1][2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of chloroindazole isomers.

Table 2: Spectroscopic Data for Select Chloroindazole Isomers

| Isomer | 1H NMR (δ ppm, Solvent) | 13C NMR (δ ppm, Solvent) | IR (cm⁻¹) | Mass Spec (m/z) |

| 3-Chloro-1H-indazole | Data available, varies with solvent and substitution | Data available | Data available | 152 (M+), 154 (M+2) |

| 4-Chloro-1H-indazole | 8.18 (d, J=1 Hz, 1H), 7.33 (d, J=8 Hz, 1H), 7.31 (t, J=7 Hz, 1H), 7.17 (dd, J=7 Hz, 1 Hz, 1H) (CDCl₃)[3] | Data not available | Data not available | 153 (M+1)[3] |

| 5-Chloro-1H-indazole | Data available from various sources | Data available from various sources | Data available (KBr WAFER)[4] | 152 (M+), 154 (M+2), 125[4] |

| 7-Chloro-3-phenyl-1H-indazole | 10.35 (br, 1H), 7.98-7.93 (m, 3H), 7.55-7.51 (m, 2H), 7.46-7.41 (m, 2H), 7.20-7.17 (m, 1H) (CDCl₃)[2] | 146.93, 139.50, 133.01, 128.90, 128.47, 127.58, 126.01, 122.14, 119.34, 114.88 (CDCl₃)[2] | Data not available | Data not available |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[5][6][7]

Methodology:

-

Sample Preparation: The chloroindazole sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube (one end sealed), and packed tightly to a height of 2-3 mm by tapping the tube.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block apparatus).[5][6]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6][7]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has transformed into a liquid is the end of the range.

Boiling Point Determination (Micro Method)

For small sample volumes, the micro boiling point method is employed.[8][9][10]

Methodology:

-

Apparatus Assembly: A few drops of the liquid chloroindazole are placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end down.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

pKa Determination (UV-Spectrophotometric Method)

This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in UV absorbance with pH.[11][12][13]

Methodology:

-

Solution Preparation: A stock solution of the chloroindazole is prepared in a suitable solvent (e.g., DMSO). A series of buffer solutions with a range of known pH values and constant ionic strength are also prepared.

-

Sample Preparation for Measurement: A small aliquot of the stock solution is added to each buffer solution in a 96-well microtiter plate.

-

Spectrophotometric Measurement: The UV-Vis spectrum (typically 230-500 nm) of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the largest change is observed is plotted against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Synthesis and Chemical Reactivity

Synthesis

Chloroindazoles can be synthesized through various routes. A common method for the preparation of 4-chloro-1H-indazole involves the diazotization of 2-methyl-3-chloroaniline followed by cyclization.[3]

Experimental Protocol for the Synthesis of 4-Chloro-1H-indazole: [3]

-

Acetylation: 2-methyl-3-chloroaniline is treated with acetic anhydride in the presence of potassium acetate in chloroform at 0-25°C.

-

Diazotization and Cyclization: The reaction mixture is heated to 60°C, and isoamyl nitrite is added to effect diazotization and subsequent intramolecular cyclization.

-

Hydrolysis: The intermediate is hydrolyzed with lithium hydroxide.

-

Workup and Isolation: The product is extracted with an organic solvent, dried, and concentrated to yield 4-chloro-1H-indazole.

Chemical Reactivity

The reactivity of the indazole ring is influenced by the presence of the chlorine atom and the two nitrogen atoms.

-

Electrophilic Substitution: Indazoles undergo electrophilic substitution reactions such as halogenation and nitration. The position of substitution is directed by the existing substituents on the ring.[14]

-

N-Alkylation: The presence of two nucleophilic nitrogen atoms (N-1 and N-2) allows for N-alkylation, often resulting in a mixture of N-1 and N-2 substituted regioisomers. The regioselectivity of this reaction is highly dependent on the reaction conditions (base, solvent) and the steric and electronic properties of the substituents on the indazole ring and the alkylating agent.[2][15][16][17] For instance, the use of sodium hydride in THF tends to favor N-1 alkylation, while Mitsunobu conditions can favor N-2 substitution.[15][17]

Biological Activity and Signaling Pathways

Certain chloroindazole derivatives have emerged as potent and selective ligands for the estrogen receptor β (ERβ).[4][18][19][20][21][22] This activity is particularly significant in the context of neurodegenerative and autoimmune diseases like multiple sclerosis (MS).[4][20][21][22]

In preclinical models of MS, chloroindazole-based ERβ ligands have demonstrated the ability to promote remyelination, the repair of the protective myelin sheath around nerve fibers, and modulate the immune response.[4][18][22] They achieve this by activating non-classical ERβ signaling pathways that are involved in neuroprotection and immune modulation.[4] These compounds have been shown to promote the differentiation of oligodendrocyte progenitor cells into mature, myelin-producing oligodendrocytes.[4] Furthermore, they can reduce the production of pro-inflammatory cytokines.[4][18] This dual action of promoting repair and reducing inflammation makes chloroindazole derivatives promising therapeutic candidates for MS.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of chloroindazole and its isomers. The data presented in a structured format, along with detailed experimental protocols, offers a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The significant biological activity of chloroindazole derivatives as ERβ ligands highlights their therapeutic potential, particularly in the treatment of multiple sclerosis. Further research into the synthesis, characterization, and biological evaluation of novel chloroindazole analogues is warranted to fully explore their therapeutic applications.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. benchchem.com [benchchem.com]

- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. thinksrs.com [thinksrs.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chymist.com [chymist.com]

- 10. scribd.com [scribd.com]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. ijper.org [ijper.org]

- 14. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 17. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. autoimmuneinstitute.org [autoimmuneinstitute.org]

- 20. Multiple Sclerosis Foundation - Study: Chloroindazole compounds show promise as treatments [msfocus.org]

- 21. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 22. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Indazole-Cl in Vascular Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-Cl (In-Cl) has emerged as a compound of significant interest in the study of vascular smooth muscle cell (VSMC) pathophysiology, particularly in the context of atherosclerosis and other vascular proliferative diseases. This technical guide delineates the core mechanism of action of this compound in VSMCs, focusing on its role as a specific Estrogen Receptor β (ERβ) agonist. Through this pathway, this compound exerts potent anti-inflammatory, antioxidant, and anti-proliferative effects. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound in VSMCs. It is important to note that, unlike other indazole derivatives such as YC-1, there is currently no direct scientific evidence to support a role for this compound in the direct activation of soluble guanylate cyclase (sGC) or the modulation of vascular tone through ion channels in VSMCs.

Primary Mechanism of Action: Estrogen Receptor β Agonism

The principal mechanism by which this compound influences VSMC function is through its specific agonism of Estrogen Receptor β (ERβ).[1] This interaction is central to its therapeutic potential in vascular diseases characterized by inflammation and cellular proliferation.

Anti-Inflammatory Effects

Under hypoxic conditions, which are prevalent in atherosclerotic lesions, VSMCs exhibit an inflammatory response characterized by the upregulation of cyclooxygenase-2 (COX-2).[1] this compound has been shown to counteract this effect.

-

Inhibition of COX-2 Expression: Treatment of VSMCs with this compound significantly inhibits the hypoxia-induced expression of COX-2.[1][2] This effect is mediated through ERβ, as it can be antagonized by anti-estrogen compounds.[1][2] The inhibition of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins, is a cornerstone of this compound's anti-inflammatory action in the vasculature.

Reduction of Oxidative Stress

Hypoxia also triggers the production of reactive oxygen species (ROS) in VSMCs, contributing to cellular damage and inflammation.

-

Attenuation of ROS Production: this compound treatment leads to a reduction in hypoxia-induced ROS levels in VSMCs.[1][3] This antioxidant effect is a crucial component of its protective role in the vascular wall.

Anti-Proliferative and Anti-Migratory Effects

The abnormal proliferation and migration of VSMCs are key events in the development of vascular stenosis and atherosclerosis.[1] this compound has demonstrated significant inhibitory effects on these processes.

-

Inhibition of Cell Proliferation: The increase in VSMC proliferation induced by growth factors like platelet-derived growth factor (PDGF) is attenuated by this compound.[1][2]

-

Inhibition of Cell Migration and Invasion: Hypoxia-induced migration and invasion of VSMCs are dramatically decreased following treatment with this compound.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters in vascular smooth muscle cells as reported in the literature.

| Parameter | Condition | This compound Concentration | Effect | Reference |

| COX-2 Expression | Hypoxia (24h) | 0.1 µM | Inhibition of hypoxia-induced COX-2 expression. | [1] |

| ROS Production | Hypoxia (24h) | 0.1 µM | Attenuation of intracellular ROS levels. | [1] |

| Cell Proliferation | PDGF-BB treatment | Not specified | Attenuation of PDGF-BB-induced VSMC proliferation. | [1] |

| Cell Migration | Hypoxia (24h) | 1 µM | Significant inhibition of hypoxia-induced VSMC migration. | |

| Cell Invasion | Hypoxia (24h) | 1 µM | Significant reduction of hypoxia-induced VSMC invasion. |

Note: Specific IC50 or EC50 values for the above effects of this compound in VSMCs are not consistently reported in the currently available literature.

Signaling Pathway Diagram

The following diagram illustrates the established signaling pathway for this compound in vascular smooth muscle cells.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. This compound inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Indazole-Cl: A Promising Agent for Remyelination in Demyelinating Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indazole-Cl, a selective estrogen receptor β (ERβ) agonist, has emerged as a significant candidate in the field of regenerative medicine, particularly for its potential to promote remyelination in the central nervous system (CNS).[1][2][3] This technical guide provides a comprehensive overview of the core scientific findings related to this compound's role in remyelination, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

This compound exerts its pro-remyelinating effects primarily through the activation of ERβ, which is expressed in various CNS cell types, including oligodendrocytes, the myelin-producing cells of the CNS.[3][4] Its therapeutic action is multifaceted, encompassing both direct effects on oligodendrocyte lineage cells and modulation of the inflammatory environment.[3][5]

Direct Effects on Oligodendrocyte Lineage Cells:

This compound has been shown to promote the survival, proliferation, and differentiation of oligodendrocyte precursor cells (OPCs), the progenitors that give rise to mature, myelinating oligodendrocytes.[5][6][7] This process is crucial for the replacement of oligodendrocytes lost during demyelinating events. The binding of this compound to ERβ initiates a cascade of intracellular signaling events.

Signaling Pathways:

The pro-myelinating effects of this compound are mediated by key signaling pathways within OPCs. A central pathway implicated is the PI3K/Akt/mTOR pathway , which plays a critical role in the later stages of oligodendrocyte differentiation and myelination.[1][2][4][5] Activation of this pathway is associated with increased production of brain-derived neurotrophic factor (BDNF).[4][5]

Another important signaling molecule is the chemokine CXCL1 . This compound treatment leads to an increased production of CXCL1, which in turn makes oligodendrocytes more resistant to pro-inflammatory signals, thereby creating a more permissive environment for remyelination.[3][8][9]

Immunomodulatory Effects:

Beyond its direct action on oligodendrocytes, this compound also exhibits immunomodulatory properties. It can reduce the production of pro-inflammatory cytokines such as IFN-γ and IL-17, while promoting a more protective, "good" inflammatory phenotype that supports oligodendrocyte survival and remyelination.[2][3][5][7] This dual action of promoting myelin repair while dampening the inflammatory attack makes this compound a particularly attractive therapeutic candidate for diseases like multiple sclerosis (MS).

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in promoting remyelination and functional recovery has been quantified in several preclinical studies using animal models of demyelination.

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Myelin Density | Experimental Autoimmune Encephalomyelitis (EAE) | Therapeutic treatment with Ind-Cl | Recovery of myelin density to ~75% of normal controls. | [1] |

| Myelinated Axons | Experimental Autoimmune Encephalomyelitis (EAE) | Therapeutic treatment with Ind-Cl | Recovery of myelinated axons to ~75% of normal controls. | [1] |

| Mature Oligodendrocytes | Experimental Autoimmune Encephalomyelitis (EAE) | Prophylactic and therapeutic Ind-Cl treatment | Increased numbers of mature oligodendrocytes (CC1+ cells). | [5][6] |

| Oligodendrocyte Progenitor Cell Proliferation | Experimental Autoimmune Encephalomyelitis (EAE) | Prophylactic or therapeutic Ind-Cl treatment | Increased percentage of proliferating OPCs (Ki67+/Olig2+). | [5] |

| Corpus Callosum Myelination | Cuprizone-induced demyelination | 3 weeks of Ind-Cl treatment during remyelination period | ~30% increase in corpus callosum myelination compared to vehicle. | [10] |

| Axon Remyelination (g-ratio) | Cuprizone-induced demyelination | 3 weeks of Ind-Cl treatment during remyelination period | Significantly lower g-ratio (0.89 ± 0.003) compared to vehicle (0.94 ± 0.01), indicating thicker myelin sheaths. | [10] |

| Visual Function | Experimental Autoimmune Encephalomyelitis (EAE) | Therapeutic treatment with Ind-Cl | ~50% improvement in visual function. | [11] |

| Motor Function (Rotorod Performance) | Experimental Autoimmune Encephalomyelitis (EAE) | Therapeutic treatment with Ind-Cl | Significant improvement in rotorod performance. | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on remyelination.

Animal Models of Demyelination

-

Experimental Autoimmune Encephalomyelitis (EAE): This is the most commonly used animal model for multiple sclerosis.

-

Induction: Mice are immunized with a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is also administered to facilitate the entry of immune cells into the CNS.

-

Clinical Scoring: Disease severity is monitored daily using a standardized clinical scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Treatment: this compound or vehicle is administered, typically via subcutaneous injection, either prophylactically (starting at the time of immunization) or therapeutically (starting at the peak of disease).[1][2]

-

-

Cuprizone-Induced Demyelination: This model allows for the study of demyelination and remyelination in the absence of a primary inflammatory response.

-

Induction: Mice are fed a diet containing 0.2% cuprizone for a period of several weeks (e.g., 9 weeks) to induce widespread demyelination, particularly in the corpus callosum.[10]

-

Remyelination Phase: The cuprizone diet is replaced with a normal diet to allow for spontaneous remyelination.

-

Treatment: this compound or vehicle is administered during the remyelination phase.[10]

-

Histological and Immunohistochemical Analysis

-

Tissue Preparation: Animals are euthanized and perfused with saline followed by 4% paraformaldehyde. The brain and spinal cord are dissected, post-fixed, and cryoprotected in sucrose solution before being sectioned on a cryostat.

-

Myelin Staining:

-

Oligodendrocyte Lineage Cell Staining:

-

Image Analysis: Stained sections are imaged using fluorescence or bright-field microscopy. Quantitative analysis is performed to measure myelin density, the number of myelinated axons, and the number of different oligodendrocyte lineage cells.

Electron Microscopy

-

Purpose: To directly visualize and quantify the thickness of the myelin sheath around axons.

-

Procedure: Tissue samples (e.g., from the corpus callosum) are fixed in a solution containing glutaraldehyde and paraformaldehyde, post-fixed in osmium tetroxide, dehydrated, and embedded in resin. Ultrathin sections are cut and imaged with a transmission electron microscope.

-

g-ratio Calculation: The g-ratio is calculated as the ratio of the inner axonal diameter to the outer diameter of the myelinated fiber. A lower g-ratio indicates a thicker myelin sheath.[10]

Behavioral and Functional Assessments

-

Rotorod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[1][2]

-

Electrophysiology: Compound action potentials (CAPs) can be recorded from myelinated tracts like the corpus callosum to assess the functional integrity of myelinated axons.[5] Visual evoked potentials (VEPs) are used to measure the functional integrity of the visual pathway.[11][12]

Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound in promoting remyelination.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in the EAE model.

Conclusion

This compound represents a promising therapeutic strategy for demyelinating diseases by virtue of its dual mechanism of action: directly promoting oligodendrocyte differentiation and myelination, and concurrently modulating the inflammatory environment to be more conducive to repair. The quantitative data from preclinical models provide strong evidence for its efficacy in restoring myelin and improving neurological function. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of this compound and similar ERβ agonists as potential treatments for multiple sclerosis and other demyelinating conditions. Further research, including clinical trials, will be crucial to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. Multiple functional therapeutic effects of the estrogen receptor β agonist this compound in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple functional therapeutic effects of the estrogen receptor β agonist this compound in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical compound produces beneficial inflammation and remyelination that could help treat multiple sclerosis | UCR News | UC Riverside [news.ucr.edu]

- 4. Nudging Oligodendrocyte Intrinsic Signaling to Remyelinate and Repair: Estrogen Receptor Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. researchgate.net [researchgate.net]

- 11. Remyelinating drug could improve vision in patients with multiple sclerosis | UCR News | UC Riverside [news.ucr.edu]

- 12. sciencedaily.com [sciencedaily.com]

Foundational Research on the Anti-inflammatory Effects of Indazole-Cl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-Cl, a selective estrogen receptor β (ERβ) agonist, has emerged as a promising small molecule with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the foundational research elucidating the anti-inflammatory effects of this compound and its derivatives. It details the compound's mechanism of action, supported by in vitro and in vivo experimental data, and outlines detailed protocols for key assays. The guide also explores the involvement of critical signaling pathways, including NF-κB, MAPK, and JAK-STAT, in mediating the anti-inflammatory response of indazole compounds. While direct quantitative data for this compound is still emerging, this document consolidates the existing knowledge to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction to Inflammation and this compound

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system's protective response, chronic inflammation can lead to a variety of pathological conditions, including autoimmune diseases, neurodegenerative disorders, and cardiovascular diseases. Key mediators of inflammation include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), enzymes like cyclooxygenase-2 (COX-2), and signaling molecules like reactive oxygen species (ROS).

This compound (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol) is a synthetic compound belonging to the indazole class of heterocyclic aromatic organic compounds.[1] It is a selective estrogen receptor β (ERβ) agonist and has demonstrated notable anti-inflammatory and neuroprotective effects in various preclinical models.[2] Its therapeutic potential has been investigated in conditions such as multiple sclerosis, atherosclerosis, and endometriosis.[1][2]

Mechanism of Action

The primary mechanism of action for this compound's anti-inflammatory effects is its agonistic activity on the estrogen receptor β (ERβ).[1] ERβ activation is known to modulate inflammatory responses through various pathways. Additionally, research on this compound and its derivatives has pointed to several key downstream effects that contribute to its overall anti-inflammatory profile.

Modulation of Pro-inflammatory Mediators

Studies on indazole derivatives have shown a direct inhibitory effect on the production of key pro-inflammatory molecules.

-

Cyclooxygenase-2 (COX-2): this compound has been shown to inhibit the expression of COX-2, a key enzyme in the synthesis of prostaglandins which are potent inflammatory mediators.[3] This effect has been observed in vascular smooth muscle cells under hypoxic conditions.[3]

-

Pro-inflammatory Cytokines: Research on analogous indazole compounds has demonstrated a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4]

-

Reactive Oxygen Species (ROS): this compound has been found to decrease the production of ROS, which are highly reactive molecules that can contribute to cellular damage and inflammation.[3]

Involvement of Key Signaling Pathways

The anti-inflammatory effects of indazole compounds are believed to be mediated through the modulation of several critical intracellular signaling pathways.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. While direct evidence for this compound is still being established, many anti-inflammatory compounds exert their effects by inhibiting NF-κB activation.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, is involved in the production of inflammatory cytokines. Some indazole derivatives have been identified as inhibitors of p38 MAPK.[5]

-

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling. Certain indazole derivatives have been explored as JAK inhibitors, suggesting a potential role for this pathway in the anti-inflammatory action of this compound.[6]

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the production of IL-1β. While a specific indazole-based compound, BAL-1516, has been identified as an NLRP3 antagonist, further research is needed to determine if this compound has similar effects.[7]

In Vitro and In Vivo Studies: Data and Protocols

Quantitative Data on Anti-inflammatory Effects of Indazole Derivatives

The following tables summarize the quantitative data from studies on indazole and its close derivatives, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Indazole Derivatives [4]

| Compound | Target | IC50 (µM) |

| Indazole | COX-2 | 23.42 |

| 5-Aminoindazole | COX-2 | 12.32 |

| 6-Nitroindazole | COX-2 | 19.22 |

| Indazole | TNF-α | 220.11 |

| 5-Aminoindazole | TNF-α | 230.19 |

| Indazole | IL-1β | 120.59 |

| 5-Aminoindazole | IL-1β | 220.46 |

| 6-Nitroindazole | IL-1β | 100.75 |

Table 2: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema in Rats [4]

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 5 hours) |

| Indazole | 100 | 61.03% |

| 5-Aminoindazole | 25 | 39.90% |

| 5-Aminoindazole | 50 | 60.09% |

| 5-Aminoindazole | 100 | 83.09% |

| 6-Nitroindazole | 100 | 72.84% |

Detailed Experimental Protocols

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Animals: Male Wistar rats (150-200g) are used.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping: Animals are divided into control and treatment groups (n=6 per group).

-

Compound Administration: Test compounds (e.g., this compound) or vehicle are administered orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

This in vitro assay evaluates the effect of a compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Line: RAW 264.7 murine macrophage cell line is used.

-

Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Plating: Cells are seeded in a 24-well plate at a density of 1 x 10^6 cells/mL and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of TNF-α and IL-1β in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group.

This assay measures the activation of the NF-κB signaling pathway.

Protocol:

-

Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc) is used.

-

Plating: Cells are seeded in a 96-well plate and grown to 80-90% confluency.

-

Treatment: Cells are pre-treated with the test compound for 1 hour.

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

-

Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luciferase assay reagent and a luminometer.

-

Data Analysis: The inhibition of NF-κB activation is determined by the reduction in luciferase activity in treated cells compared to stimulated control cells.

This method is used to detect the phosphorylation (activation) of MAPK pathway proteins.

Protocol:

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and treated with the test compound and a stimulant (e.g., LPS) as described in the cytokine release assay.

-

Protein Extraction: At various time points after stimulation (e.g., 0, 15, 30, 60 minutes), cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the phosphorylated p38 band is normalized to the total p38 band to determine the level of activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and the general workflow of the experimental assays described.

References

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple functional therapeutic effects of the estrogen receptor β agonist this compound in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Studies on Indazole-Cl (Lonidamine) Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction